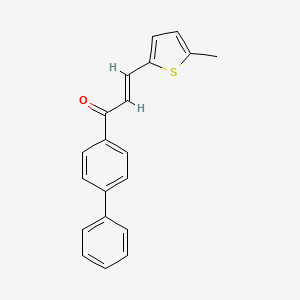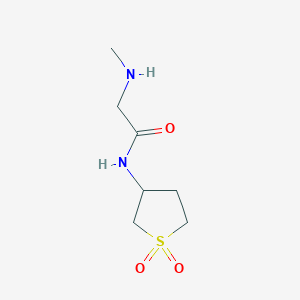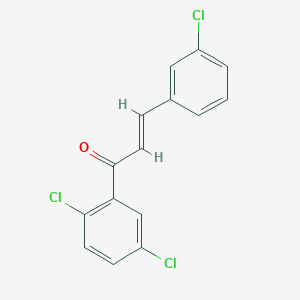
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic curcumin analog that has gained significant attention in recent years for its potential use in cancer therapy. EF24 is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 347.2 g/mol.
Mécanisme D'action
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one also activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. Furthermore, (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been shown to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been found to have anti-inflammatory, antioxidant, and antiangiogenic effects. It inhibits the production of proinflammatory cytokines, such as TNF-α and IL-6, and reduces the levels of reactive oxygen species (ROS) in cells. (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one also inhibits angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one in lab experiments is its high solubility in organic solvents, which makes it easy to prepare solutions at various concentrations. Additionally, (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been found to have low toxicity in normal cells, which is important for its potential use in cancer therapy. However, one limitation of (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is its instability in aqueous solutions, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. One area of interest is the development of (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one as a potential combination therapy with other chemotherapeutic agents. Another area of research is the investigation of (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one's potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one's anticancer effects and to optimize its pharmacokinetic properties for clinical use.
Applications De Recherche Scientifique
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one induces apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. Additionally, (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-4-7-14(17)13(9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-9H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAAITIQPHTVPR-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



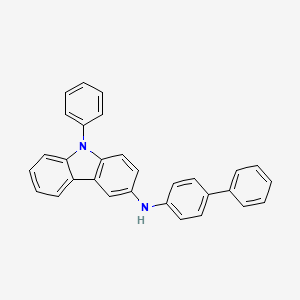
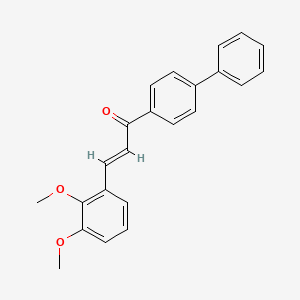
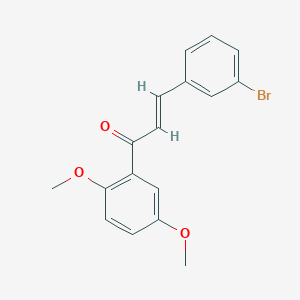
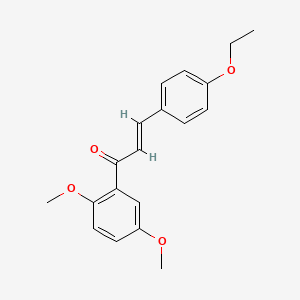
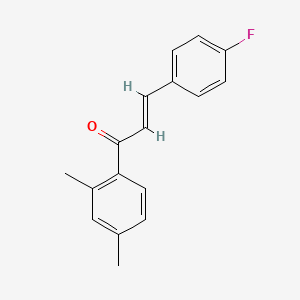
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B3070425.png)

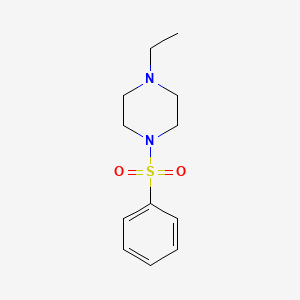
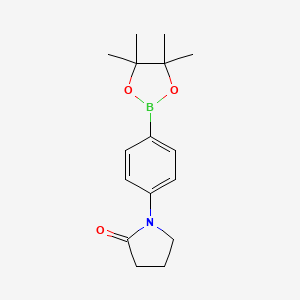
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine](/img/structure/B3070438.png)
